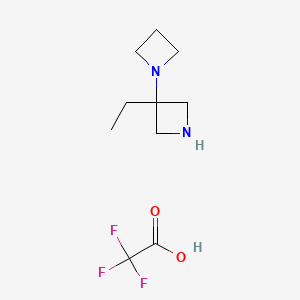
3'-Ethyl-1,3'-biazetidine,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid is a compound that combines the structural features of biazetidine and trifluoroacetic acid. Biazetidines are known for their unique ring structure, which can impart interesting chemical properties. Trifluoroacetic acid, on the other hand, is a strong acid widely used in organic synthesis due to its ability to facilitate various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid typically involves the reaction of biazetidine derivatives with trifluoroacetic acid. One common method involves the use of strong acid catalysts to facilitate the reaction between biazetidine and trifluoroacetic acid under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrosilanes and other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrosilanes and strong acids are often used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to facilitate various chemical transformations.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and other biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid involves its interaction with molecular targets and pathways. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and other acid-catalyzed reactions. The biazetidine ring structure can interact with various molecular targets, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetic acid: Known for its strong acidity and wide use in organic synthesis.
Biazetidine derivatives: Compounds with similar ring structures that exhibit unique chemical properties.
Uniqueness
3’-Ethyl-1,3’-biazetidine, trifluoroacetic acid is unique due to its combination of biazetidine and trifluoroacetic acid, which imparts both strong acidity and interesting ring structure properties. This combination allows for a wide range of chemical reactions and applications that are not possible with either component alone .
Propiedades
Fórmula molecular |
C10H17F3N2O2 |
|---|---|
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
3-(azetidin-1-yl)-3-ethylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2.C2HF3O2/c1-2-8(6-9-7-8)10-4-3-5-10;3-2(4,5)1(6)7/h9H,2-7H2,1H3;(H,6,7) |
Clave InChI |
FECZCCTZVDJHPD-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CNC1)N2CCC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)





![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)





